4-Azido-1-chloro-2-methylbenzene
Overview
Description
4-Azido-1-chloro-2-methylbenzene is an organic compound with the molecular formula C7H7N3Cl. It is a derivative of benzene, featuring an azido group (-N3) and a chloro group (-Cl) attached to the benzene ring, along with a methyl group (-CH3). This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Nitration and Subsequent Reactions: One common synthetic route involves the nitration of 1-chloro-2-methylbenzene to introduce the nitro group, followed by reduction to form the azido group.
Halogenation and Azidation: Another method includes halogenation of 1-chloro-2-methylbenzene to introduce additional chlorine atoms, followed by azidation to replace the chlorine with the azido group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the azido group to amino groups, resulting in different derivatives.
Substitution: Substitution reactions can replace the chlorine or azido groups with other functional groups, leading to a wide range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium azide (NaN3) and various halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Different halogenated and azido-substituted benzene derivatives.
Scientific Research Applications
4-Azido-1-chloro-2-methylbenzene is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in bioconjugation techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-azido-1-chloro-2-methylbenzene exerts its effects depends on the specific reaction or application. For example, in bioconjugation, the azido group can react with alkyne groups in the presence of a copper catalyst to form a stable triazole ring, a process known as the "click reaction." This reaction is highly specific and efficient, making it valuable in biological and medicinal research.
Molecular Targets and Pathways Involved:
Click Chemistry: The azido group participates in the Huisgen cycloaddition reaction with alkynes, forming triazoles.
Redox Reactions: The compound can undergo redox reactions, affecting various molecular pathways in biological systems.
Comparison with Similar Compounds
4-azido-2-chloro-1-methylbenzene
1-azido-4-methylbenzene
1-chloro-2-methylbenzene
Properties
IUPAC Name |
4-azido-1-chloro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBYJDVKSBIXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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